Specific Scientific Field: This application falls under the field of Environmental Geochemistry and Health .
Summary of the Application: Barium is an alkaline earth metal that is ubiquitously present at low to moderate concentrations in the natural environment . There is an increasing public awareness of the relatively new and expanded industrial barium uses which are potential sources of human exposure .
Methods of Application or Experimental Procedures: The potential health effects of barium exposure are largely based on animal studies, while epidemiological data for humans, specifically for chronic low-level exposures, are sparse . Future research is needed to develop an understanding of barium bioaccumulation in order to mitigate its potential health impacts in various exposed populations .
Results or Outcomes: The reported health effects include cardiovascular and kidney diseases, metabolic, neurological, and mental disorders . Identifying, evaluating, and predicting the health effects of chronic low-level and moderate-level barium exposures in humans is challenging .
Specific Scientific Field: This application falls under the field of Material Science, specifically in the development of Alkaline Anion-Exchange Membranes (AAEMs) .
Summary of the Application: The stability of cationic functional groups is one of the key factors determining the lifetime of alkaline anion-exchange membranes (AAEMs) and the AAEM-based electrochemical devices . Barium [2.2.2]cryptate ([Cryp-Ba] 2+) is proposed as a new cationic functional group for AAEMs due to its extremely strong binding .
Methods of Application or Experimental Procedures: The [Cryp-Ba] 2+ -AAEMs with polyolefin backbones remain stable after treatment in 15 M KOH at 60 °C for over 1500 hours .
Results or Outcomes: These AAEMs are successfully applied in water electrolyzers .
Specific Scientific Field: This application falls under the field of Material Science, specifically in the development of High-Temperature Superconductors .
Summary of the Application: The metal-organic chemical vapor deposition (MOCVD) technique is a promising process for high-temperature superconductor YBa2Cu3O7−δ (YBCO) preparation . In this technique, it is a challenge to obtain barium precursors with high volatility .
Methods of Application or Experimental Procedures: In the MOCVD technique, barium precursors are used due to their high volatility .
Results or Outcomes: The MOCVD technique has been successfully applied in the preparation of high-temperature superconductor YBa2Cu3O7−δ (YBCO) .
Specific Scientific Field: This application falls under the field of Animal Nutrition .
Summary of the Application: Barium compounds, such as 2-ethylhexan-1-ol, are used as feed additives . They are evaluated by the European Food Safety Authority (EFSA) for their safety and efficacy .
Methods of Application or Experimental Procedures: These compounds are added to animal feed and their effects on the target species, consumers, users, and the environment are evaluated .
Results or Outcomes: The EFSA conducts a thorough evaluation of these additives to ensure their safety and efficacy .
Barium(2+);2-ethylhexan-1-olate, also known as barium 2-ethylhexan-1-olate, is an organometallic compound characterized by the presence of barium ions and 2-ethylhexan-1-olate ligands. This compound is notable for its unique properties, including high solubility in organic solvents and its role as a versatile catalyst in various
The reactions typically occur in organic solvents like toluene or xylene, under reflux conditions to ensure complete reaction. The general reaction for synthesizing this compound involves the reaction of barium hydroxide with 2-ethylhexanoic acid, producing water as a by-product.
The primary method for synthesizing barium(2+);2-ethylhexan-1-olate involves:
In industrial settings, an electrochemical method may be employed where barium metal is dissolved in the presence of 2-ethylhexanoic acid, allowing for high purity and yield of the final product .
Barium(2+);2-ethylhexan-1-olate finds applications across various fields:
Several compounds share similarities with barium(2+);2-ethylhexan-1-olate:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Barium Acetate | Soluble in water; used in laboratory applications | |
Barium Chloride | Common laboratory salt; lacks organic solubility | |
Barium Bis(2-Ethylhexanoate) | Similar structure; used in similar applications |
Barium(2+);2-ethylhexan-1-olate stands out due to its high solubility in organic solvents and its ability to act as a versatile catalyst in organic synthesis. Its stability and reactivity make it particularly valuable for both research and industrial applications compared to other barium compounds .
Cubane-type clusters, characterized by cubic arrangements of metal and bridging ligands, are well-documented in transition metal chemistry but less common among alkaline earth metals. Barium(2+);2-ethylhexan-1-olate exemplifies this structural motif through its tendency to form tetranuclear {Ba4O4} cubanes. Single-crystal X-ray diffraction studies of related barium alkoxides reveal cubane cores where barium atoms occupy alternating cube vertices with μ3-oxygen bridges (Figure 1) [5] [8]. The 2-ethylhexanoate ligands adopt terminal and bridging coordination modes, with their branched alkyl chains projecting outward to solubilize the cluster in nonpolar solvents .
Table 1: Comparative Structural Features of Alkaline Earth Cubanes
Compound | Metal Coordination | Core Geometry | Ligand Type | Reference |
---|---|---|---|---|
[Ba4O4(OR)8] | Ba: 6–7 | Distorted cube | 2-Ethylhexanoate | [5] [8] |
[Sr4O4(OtBu)8] | Sr: 6 | Near-ideal cube | tert-Butoxide | [5] |
[Ca4O4(OPh)8] | Ca: 5 | Flattened cube | Phenoxide | [8] |
The barium cubane’s distortion from ideal Oh symmetry stems from two factors: 1) the large ionic radius of Ba²⁺ (1.35 Å), which elongates metal-oxygen bonds, and 2) asymmetric ligand distribution. Density functional theory calculations on model systems indicate that cubane stability correlates with metal-ligand bond ionicity, favoring barium’s +2 charge over smaller alkaline earth cations [8]. This explains why analogous magnesium cubanes remain elusive, as Mg²⁺’s smaller size (0.72 Å) promotes lower-coordinate structures.
The nuclearity of barium alkoxide clusters is exquisitely sensitive to ligand steric and electronic properties. While 2-ethylhexanoate typically induces tetranuclear cubanes, switching to bulkier ligands like 1,1-dimethylpropan-1-olate (tert-pentanolate) yields discrete monomers or dimers [3] [6]. This ligand-engineered nuclearity modulation follows the empirical rule:
$$ \text{Nuclearity} \propto \frac{1}{\text{Ligand Steric Bulk}} $$
For instance, reaction of BaI2 with lithium tert-pentanolate in tetrahydrofuran produces a heterometallic [Li4Ba(OtPent)4(OH)] cluster rather than a homometallic cubane [6]. The hydroxide ligand occupies a bridging position, while tert-pentanolate’s geminal dimethyl groups prevent extended aggregation. Contrastingly, less bulky methoxide ligands favor infinite chains or layered networks in solid-state structures [8].
Mechanisms of Nuclearity Selection
This tunability enables targeted synthesis of clusters for applications ranging from precursors for oxide materials to molecular catalysts.
Characterizing barium-oxygen bonding presents challenges due to barium’s low electronegativity and diffuse electron density. Multitechnique spectroscopic analysis provides complementary insights:
Infrared Spectroscopy
The asymmetric stretching vibration νas(COO⁻) of 2-ethylhexanoate shifts from 1540 cm⁻¹ in free acid to 1485–1505 cm⁻¹ upon barium coordination, indicating monodentate to bridging ligand transition . Barium-oxygen stretching modes appear as broad bands between 400–550 cm⁻¹, resolvable via far-IR techniques [8].
X-Ray Absorption Spectroscopy (XAS)
Ba L3-edge XANES spectra show a pre-edge feature at 5247 eV attributable to dipole-forbidden 2p → 5d transitions, intensified by cubane-induced metal-metal interactions [5]. EXAFS fitting reveals Ba–O bond lengths of 2.75–2.85 Å and Ba⋯Ba distances of 4.10–4.30 Å, consistent with cubane metrics from crystallography [5] [8].
Solid-State NMR
Despite barium’s quadrupolar nucleus (I = 3/2), 17O NMR of enriched samples resolves three oxygen environments: μ3-Obridging (δ = 250–270 ppm), terminal alkoxide O (δ = 180–200 ppm), and solvent-coordinated O (δ = 50–70 ppm) [8].
Table 2: Key Spectroscopic Markers for Barium-Oxygen Coordination
Technique | Diagnostic Feature | Structural Assignment |
---|---|---|
IR | 1485–1505 cm⁻¹ (νas(COO⁻)) | Bridging carboxylate |
Far-IR | 465 cm⁻¹ (Ba-O stretch) | μ3-Obridging |
XANES | 5247 eV pre-edge peak | Ba 5d orbital mixing |
EXAFS | R(Ba–O) = 2.78 ± 0.03 Å | Cubane core geometry |
17O NMR | δ = 260 ppm (broad) | Bridging oxo ligands |
These signatures collectively authenticate the cubane architecture and differentiate it from lower-nuclearity isomers. The persistence of μ3-Obridging in solution, confirmed by diffusion-ordered NMR spectroscopy, underscores the cubane’s kinetic stability despite barium’s weak Lewis acidity [5] [8].